methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
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Overview
Description
Methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that combines a chromenone core with a dichlorobenzyl ether and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Dichlorobenzyl Ether: The chromenone intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the dichlorobenzyl ether.
Acetylation: The final step involves the acetylation of the chromenone derivative using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl ether moiety, where nucleophiles like thiols or amines can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Miconazole: 2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride.
Econazole: 1-[2-[(2,4-Dichlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole.
Uniqueness
Methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its chromenone core, which imparts distinct chemical and biological properties compared to other similar compounds like miconazole and econazole. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl {7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a member of the chromen-2-one family and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chromen-2-one core structure with the following features:
- Molecular Formula : C20H16Cl2O5
- Molecular Weight : 407.2 g/mol
- Functional Groups : Methyl group, 2,4-dichlorobenzyl ether, and an acetate moiety.
These structural components contribute to its unique chemical properties and biological activities.
Biological Activity Overview
Research indicates that compounds within the chromen-2-one class exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 9.54 μM .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further pharmacological investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing various signaling pathways within cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other chromen derivatives is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-(Benzyl)oxy)-4-methyl-coumarin | Benzyl ether instead of dichlorobenzyl | Lacks halogen substituents |
7-(Chloro)oxy)-4-methyl-coumarin | Chlorine atom at position 7 | Simpler substitution pattern |
8-Iodo-coumarin | Iodine substitution at position 8 | Different halogen with distinct reactivity |
This table illustrates how the specific substitution pattern in this compound imparts distinct characteristics compared to its analogs.
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that methyl {7-[ (2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate exhibited potent cytotoxicity against MCF-7 cells with an IC50 value significantly lower than many existing treatments .
- Mechanistic Insights : Research indicated that the compound's mechanism involves the inhibition of cyclooxygenase enzymes (Cox), leading to reduced thromboxane A2 production and subsequent inhibition of platelet aggregation . This suggests potential applications in cardiovascular health as well.
Future Directions
The promising biological activities of methyl {7-[ (2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}acetate warrant further investigation. Future studies should focus on:
- In Vivo Studies : To validate the anticancer and antimicrobial efficacy observed in vitro.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structure–Activity Relationship (SAR) : Understanding how variations in structure influence biological activity can guide the design of more effective derivatives.
Properties
Molecular Formula |
C20H16Cl2O5 |
---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
methyl 2-[7-[(2,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H16Cl2O5/c1-11-15-6-5-14(26-10-12-3-4-13(21)7-17(12)22)8-18(15)27-20(24)16(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
UGCGFPJSZOJPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=C(C=C3)Cl)Cl)CC(=O)OC |
Origin of Product |
United States |
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